![molecular formula C22H14O2 B11946939 BENZO(a)PYREN-6-OL, ACETATE CAS No. 53555-67-2](/img/structure/B11946939.png)
BENZO(a)PYREN-6-OL, ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[a]pyren-6-yl acetate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon This compound is known for its complex structure, consisting of five fused benzene rings Benzo[a]pyrene is a well-known environmental pollutant, primarily formed during the incomplete combustion of organic matter
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyren-6-yl acetate typically involves the acetylation of benzo[a]pyrene. One common method is the Friedel-Crafts acylation, where benzo[a]pyrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of benzo[a]pyren-6-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[a]pyren-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert benzo[a]pyren-6-yl acetate to less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, quinones, and hydroxylated derivatives.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated and nitrated derivatives of benzo[a]pyren-6-yl acetate.
Scientific Research Applications
Synthetic Routes
The synthesis of benzo(a)pyren-6-ol, acetate can be achieved via:
- Oxidation : Utilizing oxidizing agents to introduce the hydroxyl group.
- Acetylation : Following oxidation, acetylating agents are used to form the acetate group.
These methods yield varying degrees of purity and biological activity, making them suitable for different research applications.
Carcinogenesis Studies
This compound is primarily utilized in carcinogenesis studies due to its ability to form DNA adducts. These adducts can lead to mutations that contribute to cancer development. The radical cation mechanism and diolepoxide pathway are critical in understanding the compound's carcinogenic effects across various tissues, particularly skin and lungs .
Case Study: Skin Tumorigenesis
In studies involving mouse models, exposure to benzo(a)pyrene derivatives resulted in significant mutations in the Ha-Ras oncogene, demonstrating a clear link between exposure and tumor development .
Toxicological Assessments
Research indicates that this compound exhibits neurotoxic effects as well. Animal models have shown alterations in behavior and neurotransmitter levels upon exposure to this compound.
Toxicological Findings
- Neurodevelopmental Effects : Studies have documented neurodevelopmental impairments following exposure to PAHs, including benzo(a)pyrene derivatives .
- Organ-specific Toxicity : Evidence suggests that benzo(a)pyrene can affect various organ systems leading to developmental toxicity in both animal models and humans .
Environmental Monitoring
Due to its persistence and toxicity, this compound is also investigated for its potential role in environmental monitoring. Its metabolites can serve as biomarkers for pollution assessment in ecosystems affected by PAHs .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of this compound relative to other PAHs:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzo(a)pyrene | No hydroxyl or acetate groups | Known carcinogen without modifications |
Benzo(b)fluoranthene | Similar polycyclic structure | Different carcinogenic profile |
7-Hydroxybenzo(a)pyrene | Hydroxyl group at position 7 | Increased water solubility |
9-Hydroxybenzo(a)pyrene | Hydroxyl group at position 9 | Varying metabolic pathways |
This compound is distinguished by its specific functional groups that modify its reactivity and biological activity compared to other PAHs.
Mechanism of Action
Benzo[a]pyren-6-yl acetate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and inflammation. This pathway plays a crucial role in mediating the toxicological effects of benzo[a]pyren-6-yl acetate, including its carcinogenic potential.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its high toxicity and carcinogenicity.
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer benzene rings.
Dibenz[a,h]anthracene: A compound with a similar fused ring structure and known carcinogenic properties.
Uniqueness
Benzo[a]pyren-6-yl acetate is unique due to its specific acetylated structure, which influences its reactivity and biological interactions. The presence of the acetate group can alter the compound’s solubility, stability, and ability to interact with biological targets compared to its parent compound, benzo[a]pyrene.
Biological Activity
Benzo(a)pyren-6-ol, acetate is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound has garnered attention due to its biological activity, particularly in relation to carcinogenesis and neurotoxicity. This article will explore the biological activity of this compound through a detailed examination of its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group at the 6-position and an acetate group, which enhances its solubility in biological systems. This modification influences its interaction with cellular components and metabolic pathways. The structural formula is represented as follows:
Carcinogenicity
This compound is primarily studied for its potential carcinogenic effects. The compound can undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with DNA. Key pathways include:
- Formation of DNA Adducts : Metabolites can bind covalently to DNA, resulting in mutations that may lead to cancer.
- Radical Cation Mechanism : This involves the generation of radical cations that can induce oxidative stress and damage cellular components.
- Diolepoxide Pathway : This pathway contributes to the formation of diol epoxides, which are potent mutagens.
Research indicates that benzo(a)pyrene metabolites form DNA adducts in various tissues, including skin and lungs, contributing to its genotoxicity .
Neurotoxicity
In addition to its carcinogenic properties, this compound has been linked to neurotoxic effects. Animal studies have shown alterations in behavior and neurotransmitter levels following exposure to this compound. The neurotoxic effects may arise from oxidative stress and inflammation induced by the compound's metabolites .
In Vivo Studies
A study involving pregnant rats exposed to inhaled benzo(a)pyren-6-ol demonstrated significant absorption and metabolism of the compound. Radiolabeled metabolites were detected in maternal blood and tissues, indicating rapid uptake and distribution . The findings emphasized the compound's potential for systemic exposure and bioaccumulation.
In Vitro Studies
In vitro studies have shown that benzo(a)pyren-6-ol can induce cytotoxicity in human cell lines. For instance, human liver cells exposed to varying concentrations exhibited dose-dependent increases in cell death and DNA damage markers . These results underscore the importance of understanding the cellular mechanisms through which this compound exerts its toxic effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzo(a)pyrene | No hydroxyl or acetate groups | Known carcinogen without modifications |
7-Hydroxybenzo(a)pyrene | Hydroxyl group at position 7 | Increased water solubility |
9-Hydroxybenzo(a)pyrene | Hydroxyl group at position 9 | Varying metabolic pathways |
This compound's specific functional groups modify its reactivity compared to these compounds, influencing its biological activity .
Research Findings on Biological Activity
Recent studies have highlighted various aspects of benzo(a)pyren-6-ol's biological activity:
- Carcinogenic Pathways : Research indicates that cytochrome P450 enzymes are crucial for metabolizing benzo(a)pyrene into more reactive forms that can cause DNA damage .
- Neurotoxic Effects : Exposure has been associated with changes in neurotransmitter levels in animal models, suggesting a potential risk for neurodevelopmental issues .
- Environmental Impact : Due to its persistence in ecosystems, benzo(a)pyren-6-ol is also investigated for its role in environmental monitoring .
Properties
CAS No. |
53555-67-2 |
---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
benzo[b]pyren-6-yl acetate |
InChI |
InChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3 |
InChI Key |
PSUANBYSDSSXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.